molecular formula C20H16ClN3O2S B4993253 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide

2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide

Cat. No.: B4993253
M. Wt: 397.9 g/mol
InChI Key: QBCWTTUUVVFECH-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide is a specialized chemical compound designed for pharmaceutical and biological research applications. This molecular hybrid incorporates multiple pharmacophoric elements, including a tetrahydropyridinone core, chlorophenyl moiety, and N-phenylacetamide group, which are known to confer significant bioactive properties. Compounds featuring the N-phenylacetamide structure have demonstrated notable anticancer activity in preclinical research, showing particular efficacy against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines . The strategic inclusion of the chlorophenyl substituent may enhance biological activity and receptor binding affinity, as halogenated aromatic systems often improve pharmacokinetic properties and target engagement . The molecular framework of this compound shares structural similarities with established bioactive scaffolds, including thieno[2,3-b]pyridine derivatives which have shown diverse pharmacological activities including anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic effects in research settings . The presence of the tetrahydropyridinone core provides a versatile synthetic intermediate for further chemical modification and derivatization. This compound is offered exclusively for research purposes in laboratory studies. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, as it may pose hazards including skin and eye irritation . Proper personal protective equipment and fume hoods are recommended during handling. Storage should be in a sealed container under dry conditions at 2-8°C to maintain stability .

Properties

IUPAC Name

2-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c21-17-9-5-4-8-14(17)15-10-18(25)24-20(16(15)11-22)27-12-19(26)23-13-6-2-1-3-7-13/h1-9,15H,10,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCWTTUUVVFECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzenethiol with a suitable precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Thioacetamide Derivatives

Compound Name Heterocyclic Core Substituents Key Functional Groups Reference
Target Compound 1,4,5,6-Tetrahydropyridin-6-one 4-(2-chlorophenyl), 3-cyano Thioacetamide, N-phenyl
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4,6-distyryl, 3-cyano Thioacetamide, N-(4-chlorophenyl)
Pyrimidinone derivatives 1,6-Dihydro-6-oxo-pyrimidine 4-methyl Thioacetamide, N-acetyl
1,4-Dihydropyridines 1,4-Dihydropyridine 4-(2-furyl), 2-methyl Thioether, cyano, carboxamide

Key Observations :

  • The target compound’s tetrahydropyridinone core distinguishes it from pyridine () and pyrimidinone () analogs. This partially saturated ring may enhance conformational flexibility compared to fully aromatic systems.
  • The cyano group at position 3 is conserved in both the target and ’s compound, suggesting a role in stabilizing the heterocyclic core or modulating electronic properties.

Key Observations :

  • The target compound’s synthesis likely parallels ’s method, utilizing sodium acetate as a base in ethanol under reflux. The absence of styryl groups in the target simplifies the synthesis compared to ’s distyrylpyridine analog .
  • highlights alkylation with sodium methylate, a stronger base than sodium acetate, which may influence reaction kinetics or byproduct formation .

Key Observations :

  • The target compound’s tetrahydropyridinone core and thioacetamide moiety resemble 1,4-dihydropyridines (), a class known for cardiovascular activity. However, the saturated ring may reduce redox sensitivity compared to dihydropyridines .
  • The phenylacetamide group introduces a bulky substituent, which could influence bioavailability and protein binding compared to smaller acyl groups in ’s derivatives .

Biological Activity

The compound 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide is a complex organic molecule with potential pharmacological applications. Its structure features a tetrahydropyridine core, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its efficacy against various biological targets and its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H17ClN3O4SC_{22}H_{17}ClN_{3}O_{4}S with a molecular weight of approximately 534.8 g/mol. The structure includes significant functional groups that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide . For instance, related compounds have demonstrated inhibitory effects against human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (µM)Reference
163MCF-70.5
164NCI-H4600.3
165SF-2680.8

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of serine proteases, which are critical in various physiological processes and disease mechanisms. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance or diminish enzyme inhibition efficacy.

Key Findings:

  • Inhibition of Serine Protease : Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced inhibitory activity.
  • IC50 Values : The most effective derivative in a related study had an IC50 value of 0.015±0.25 mg0.015\pm 0.25\text{ mg}, outperforming standard inhibitors like ribavirin .

Pharmacological Mechanisms

The biological activity of 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Apoptosis Induction : Some studies suggest that these compounds may promote apoptosis in cancer cells by activating specific signaling pathways.
  • Anti-inflammatory Effects : There is emerging evidence that suggests these compounds may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

Several research articles have documented the biological activities of similar compounds:

  • Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that derivatives with specific substitutions on the phenyl ring exhibited varying degrees of anticancer activity against different cell lines .
  • Enzyme Inhibition Study : Another investigation focused on the inhibitory effects against HCV serine protease showed that certain derivatives had significantly better binding affinities compared to existing antiviral drugs .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

Substitution Reaction : Reacting halogenated nitrobenzene derivatives with alcohols or amines under alkaline conditions to introduce functional groups (e.g., describes a similar approach using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol).

Reduction : Using reducing agents like iron powder under acidic conditions to convert nitro groups to amines ().

Condensation : Introducing thioacetamide or cyanoacetamide moieties via coupling agents ().
Key Considerations : Temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization .

Basic: How is structural characterization performed for this compound?

Answer:
Characterization relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1H/13C NMR confirms proton environments and carbon frameworks (e.g., ).
  • X-ray Crystallography : Resolves spatial arrangements of the tetrahydropyridine core and substituents ().
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns ().
    Data Table :
TechniqueKey Structural InsightsReference
1H NMRConfirms aromatic protons and thioether
X-rayReveals dihedral angles of pyridine ring
HRMSValidates molecular formula (e.g., C24H18ClN3O2S)

Advanced: How can computational methods optimize synthesis conditions?

Answer:
Integrated computational-experimental frameworks, such as ICReDD’s approach, reduce trial-and-error:

Quantum Chemical Calculations : Predict reaction pathways and transition states ().

Machine Learning : Analyzes historical data to recommend solvent/catalyst combinations.

Feedback Loops : Experimental results refine computational models (e.g., optimizing yields from 45% to 78% in ).
Case Study : Reaction path search methods identified optimal conditions for similar thioacetamide derivatives, reducing synthesis time by 40% .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from structural analogs with varying substituents. Strategies include:

  • Comparative SAR Studies : Evaluate analogs (e.g., compare pyrazolo-pyrimidine vs. thienopyrimidine derivatives).
  • Dose-Response Profiling : Test activity across concentrations to identify non-linear effects.
  • QSAR Modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity trends.
    Example : A nitro group at the phenyl ring () enhanced anticancer activity but reduced solubility, explaining conflicting efficacy reports .

Advanced: What strategies improve selectivity in analogs for target engagement?

Answer:

Functional Group Tuning : Replace chlorophenyl with fluorophenyl to modulate lipophilicity ().

Bioisosteric Replacement : Substitute thioether with sulfone to enhance metabolic stability ().

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